

A Technical Guide to the Properties of Non-Stoichiometric Titanium Carbide (TiC_x)

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Compound of Interest

Compound Name: Titanium(IV) carbide

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Abstract

Non-stoichiometric titanium carbide (TiC_x) is a transition metal carbide that exhibits a unique combination of ceramic and metallic properties, making it a highly attractive material for a wide range of applications, including cutting tools, wear-resistant coatings, and high-temperature structural components. A key characteristic of titanium carbide is its wide range of non-stoichiometry, with the carbon-to-titanium atomic ratio (x) typically varying from 0.5 to 1.0. This variability in stoichiometry allows for the tuning of its physical, mechanical, and electrical properties. This guide provides an in-depth overview of the core properties of non-stoichiometric titanium carbide, detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data.

Core Properties of Non-Stoichiometric Titanium Carbide (TiC_x)

The properties of titanium carbide are intrinsically linked to its carbon vacancy concentration. The deviation from a perfect stoichiometric lattice (TiC_{1.0}) results in significant changes in lattice parameters, mechanical strength, and electrical conductivity.

Physical and Mechanical Properties

The presence of carbon vacancies in the TiC_x structure directly influences the interatomic bonding and lattice structure, leading to predictable changes in its physical and mechanical properties. As the carbon content decreases, the elastic stiffness constants of disordered TiC_x also decrease[1]. However, this deviation from stoichiometry can lead to an increase in the elastic anisotropy[1].

The Vickers hardness and Young's modulus of TiC_x generally increase with higher carbon content, reaching their maximum values at or near the stoichiometric composition. For instance, the hardness can reach approximately 35 GPa and the Young's modulus can be as high as 500 GPa for stoichiometric TiC [2]. The relationship between the C/Ti ratio and Young's modulus can be approximated by a second-order polynomial function[3].

Property	$\text{TiC}_{0.5}$	$\text{TiC}_{0.6}$	$\text{TiC}_{0.7}$	$\text{TiC}_{0.8}$	$\text{TiC}_{0.9}$	$\text{TiC}_{1.0}$
Lattice Parameter (Å)	~4.30	~4.31	~4.32	~4.325	~4.328	~4.327
Young's Modulus (GPa)	~380	~410	~440	~470	~490	~500
Vickers Hardness (GPa)	~15	~20	~25	~30	~33	~35

Note: These values are approximate and can vary depending on the synthesis method, grain size, and presence of impurities. The data is compiled from multiple sources to show general trends.

Thermal and Electrical Properties

The thermal and electrical properties of TiC_x are also highly dependent on its stoichiometry. Generally, titanium carbide is a good thermal and electrical conductor. The electrical resistivity of TiC_x tends to increase with increasing carbon content[4]. This is attributed to changes in the electronic band structure and carrier concentration with varying carbon vacancy levels. For near-stoichiometric TiC , the electrical resistivity is in the range of $68 \mu\Omega\cdot\text{cm}$ [5].

The thermal conductivity of TiC_x is influenced by both electronic and phonon contributions. At room temperature, the thermal conductivity of TiC is approximately $21.0 \text{ W/m}\cdot\text{K}$ [6]. The relationship between thermal conductivity and stoichiometry is complex and can be affected by factors such as grain boundaries and impurities.

Property	$\text{TiC}_{0.5}$	$\text{TiC}_{0.6}$	$\text{TiC}_{0.7}$	$\text{TiC}_{0.8}$	$\text{TiC}_{0.9}$	$\text{TiC}_{1.0}$
Electrical Resistivity ($\mu\Omega\cdot\text{cm}$)	~150	~170	~190	~210	~230	~250
Thermal Conductivity ($\text{W/m}\cdot\text{K}$)	~18	~19	~20	~20.5	~21	~21

Note: These values are approximate and represent general trends at room temperature. The actual values can be influenced by the material's microstructure and processing history.

Experimental Protocols

Synthesis of Non-Stoichiometric Titanium Carbide via Carbothermal Reduction

Carbothermal reduction is a widely used method for synthesizing TiC_x powders due to its scalability and cost-effectiveness. The overall reaction involves the reduction of titanium dioxide (TiO_2) with carbon at high temperatures.

Methodology:

- Precursor Preparation:** High-purity TiO_2 and carbon black powders are mixed in a specific molar ratio to achieve the desired carbon stoichiometry (x) in the final TiC_x product. The powders are typically ball-milled for several hours to ensure homogeneous mixing.
- Pelletization:** The powder mixture is uniaxially pressed into pellets to improve contact between the reactant particles.

- **Carbothermal Reduction:** The pellets are placed in a graphite crucible and heated in a tube furnace under a controlled atmosphere (e.g., flowing argon or vacuum). The temperature is ramped up to 1700-2100 °C and held for 10-24 hours[7]. The synthesis of titanium carbide follows a reduction path of $\text{TiO}_2 \rightarrow \text{Magnéli phases} \rightarrow \text{Ti}_3\text{O}_5 \rightarrow \text{Ti}_2\text{O}_3 \rightarrow \text{TiC}_x\text{O}_{1-x}$ [8].
- **Cooling and Pulverization:** After the reaction is complete, the furnace is cooled down to room temperature. The resulting TiC_x product is then crushed and milled to obtain a fine powder.

Characterization of Non-Stoichiometric Titanium Carbide

XRD is a fundamental technique for phase identification and determination of the lattice parameter of TiC_x , which is crucial for estimating its stoichiometry.

Methodology:

- **Sample Preparation:** A small amount of the synthesized TiC_x powder is placed on a sample holder and flattened to ensure a smooth surface.
- **Data Acquisition:** The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam (typically Cu $\text{K}\alpha$ radiation) is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The scan is typically performed over a range of 20° to 90°.
- **Data Analysis:** The resulting diffraction pattern is analyzed to identify the crystallographic phases present by comparing the peak positions and intensities to a reference database (e.g., JCPDS). The lattice parameter of the cubic TiC_x phase can be calculated from the positions of the diffraction peaks using Bragg's Law. The stoichiometry (x) can then be estimated from the lattice parameter, as there is a known correlation between the two.

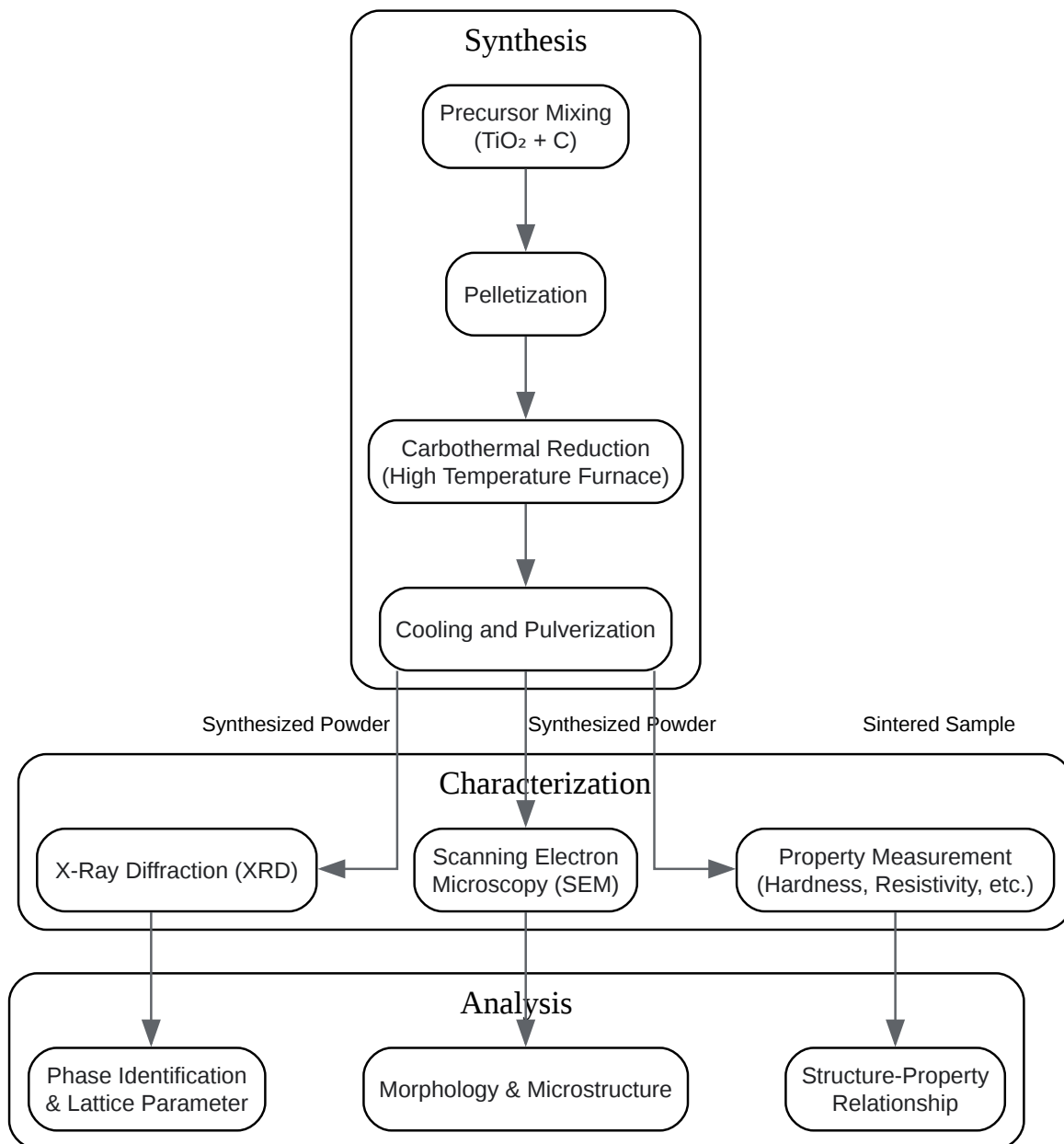
SEM is used to investigate the morphology, particle size, and microstructure of the synthesized TiC_x powder.

Methodology:

- **Sample Preparation:** A small amount of the TiC_x powder is dispersed on a conductive carbon tape attached to an SEM stub. For microstructural analysis of sintered parts, the sample is typically cross-sectioned, ground, and polished to a mirror finish.

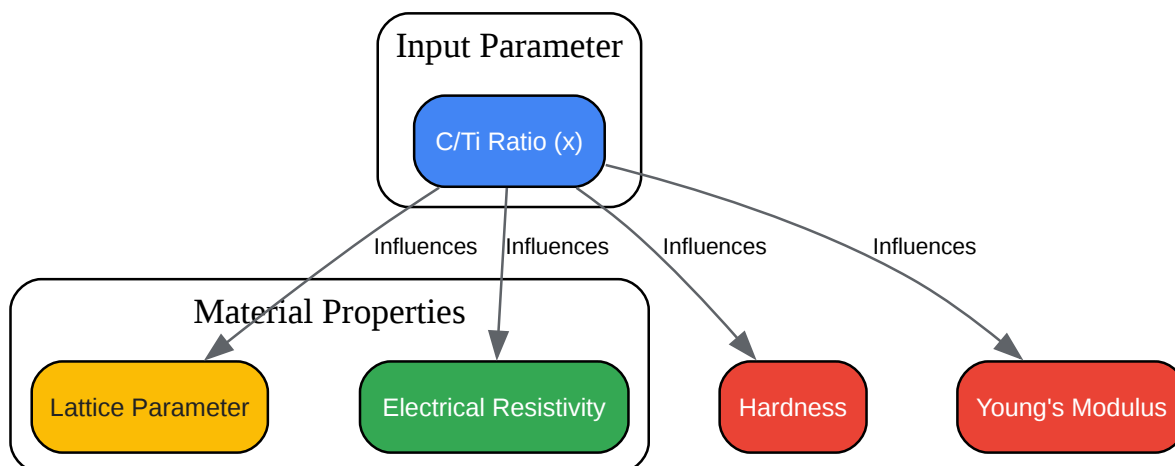
- **Imaging:** The prepared sample is loaded into the SEM chamber, which is then evacuated. A high-energy beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are used to form an image.
- **Analysis:** The SEM images provide information on the particle size and shape distribution of the powder. For sintered samples, SEM can reveal the grain size, porosity, and the presence of any secondary phases. Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, can be used for elemental analysis to confirm the composition of the TiC_x and identify any impurities.

Visualizations



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Caption: Experimental workflow for synthesis and characterization of TiC_x .



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Caption: Relationship between C/Ti ratio and key properties of TiCx.

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